molecular formula C22H24ClN3O4 B11440700 3-{5-Chloro-4-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid

3-{5-Chloro-4-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid

Cat. No.: B11440700
M. Wt: 429.9 g/mol
InChI Key: UEWFBLYNKOGDIW-UHFFFAOYSA-N
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Description

3-{5-Chloro-4-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid is a complex organic compound that features a unique structure combining a pyridazinone ring, an adamantane core, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Chloro-4-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the adamantane core: This step often involves a Friedel-Crafts acylation reaction where the adamantane moiety is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the carboxylic acid group: This can be done through carboxylation reactions, often using Grignard reagents followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The chloro group in the pyridazinone ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazinone derivatives.

Scientific Research Applications

3-{5-Chloro-4-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-{5-Chloro-4-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is the basis for its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-Chloro-4-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid is unique due to its combination of a pyridazinone ring and an adamantane core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

IUPAC Name

3-[5-chloro-4-(4-methoxyanilino)-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid

InChI

InChI=1S/C22H24ClN3O4/c1-30-16-4-2-15(3-5-16)25-17-11-24-26(19(27)18(17)23)22-9-13-6-14(10-22)8-21(7-13,12-22)20(28)29/h2-5,11,13-14,25H,6-10,12H2,1H3,(H,28,29)

InChI Key

UEWFBLYNKOGDIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)C(=O)O)Cl

Origin of Product

United States

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